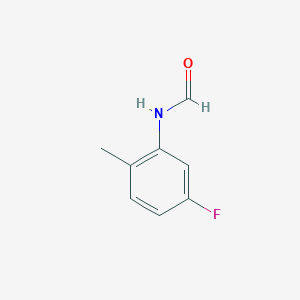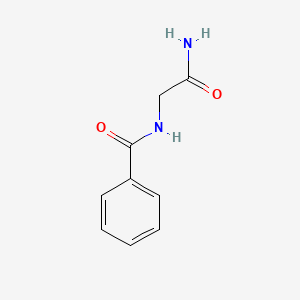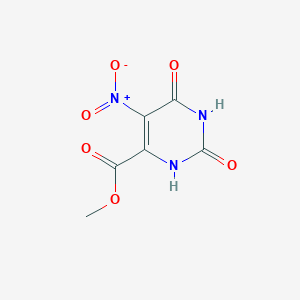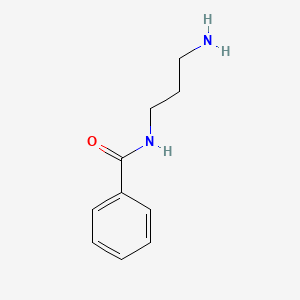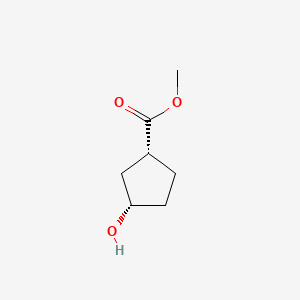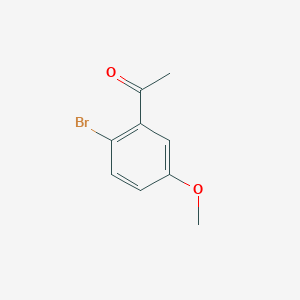
(S)-2-乙基己酸
概述
描述
Chemical compounds like “(S)-2-Ethylhexanoic acid” belong to a class of organic compounds known as carboxylic acids . Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which gives them their acidic properties .
Synthesis Analysis
The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of a carboxylic acid consists of a hydroxyl (-OH) group and a carbonyl (C=O) group attached to the same carbon atom, forming a carboxyl group (-COOH) .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation . They can also react with bases to form salts .Physical And Chemical Properties Analysis
Carboxylic acids have certain physical and chemical properties, such as a higher boiling point compared to other similar-sized organic molecules due to their ability to form intermolecular hydrogen bonds . They are also polar and can participate in hydrogen bonding, making them generally soluble in water .科学研究应用
有机催化和溶剂使用:(Hekmatshoar 等人,2015) 描述了将 2-乙基己酸用作 1,2,4,5-四取代咪唑合成的溶剂催化剂。该工艺展示了该化合物作为有机合成中可重复使用且环保的催化剂的潜力。
化学萃取和理化性质:2-乙基己酸的特性,例如溶解性和酸碱性,使其可用于萃取 Cu(II) 等金属,如 (Radushev, Batueva, & Gusev, 2006) 所探讨。
超临界二氧化碳反应:(Ghaziaskar, Daneshfar, & Calvo, 2006) 的一项研究展示了 2-乙基己酸在超临界二氧化碳中的酯化过程中的应用,这是一种与绿色化学相关的方法。
材料科学和金属有机前体:2-乙基己酸广泛用作材料科学中的前体,并且是各种工业应用中催化剂和干燥剂的关键组成部分,正如 (Mishra, Daniele, & Hubert-Pfalzgraf, 2007) 所详述。
环境影响和降解:(Horn 等人,2004) 讨论了 2-乙基己酸作为增塑剂的持久性代谢产物对环境的影响及其急性毒性。
生物医学研究:(Pennanen, Heiskanen, Savolainen, & Komulainen, 2000) 研究了 2-乙基己酸对人多形核白细胞的影响及其免疫抑制作用。
纳米技术:(Hu 等人,2022) 提出了一项关于使用 2-乙基己酸控制纳米颗粒形态以用于温度传感的研究。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-ethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Ethylhexanoic acid | |
CAS RN |
72377-05-0 | |
| Record name | Hexanoic acid, 2-ethyl-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072377050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-2-Ethylhexanoic acid interact with Cytochrome P450cam compared to its (R)-enantiomer?
A: Research indicates that Cytochrome P450cam exhibits stereoselectivity for both binding and catalyzing the formation of (R)- and (S)-2-Ethylhexanoic acid from their corresponding alcohols. [, ] While both enantiomers bind to the enzyme, (R)-2-Ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. [, ] Crystallographic studies suggest that this difference in production rate might be attributed to the binding orientation of each enantiomer within the enzyme's active site, with (R)-2-Ethylhexanoic acid exhibiting a more ordered binding state. [, ]
Q2: What is the significance of the observed stereoselectivity in the production of (S)-2-Ethylhexanoic acid by Cytochrome P450cam?
A: The stereoselective production of (S)-2-Ethylhexanoic acid by Cytochrome P450cam offers insight into the enzyme's catalytic mechanism and substrate specificity. [, ] This finding highlights the potential for utilizing engineered Cytochrome P450cam variants as biocatalysts for the enantioselective synthesis of chiral molecules like 2-Ethylhexanoic acid. [, ] By understanding the factors governing enantioselectivity, researchers can potentially modify the enzyme's active site to favor the production of specific enantiomers, which is of significant interest in pharmaceutical and fine chemical industries.
Q3: What are the implications of the observed differences in regioselectivity between (R)- and (S)-2-Ethylhexanol during turnover by Cytochrome P450cam?
A: Research shows that (R)-2-Ethylhexanoic acid comprises 50% of the total products formed from (R)-2-Ethylhexanol turnover by Cytochrome P450cam. [, ] In contrast, (S)-2-Ethylhexanoic acid makes up only 13% of the products resulting from (S)-2-Ethylhexanol turnover. [, ] This suggests that the enzyme exhibits different regioselectivity depending on the enantiomer it interacts with. These differences could be attributed to the distinct binding orientations of each enantiomer within the active site, influencing the accessibility of specific carbon atoms for oxidation. Further research exploring these regioselectivity differences could facilitate the development of engineered enzymes with tailored catalytic activity for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



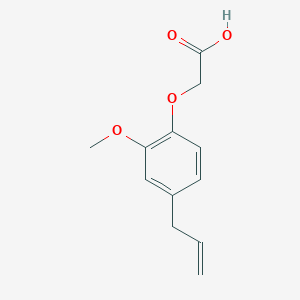
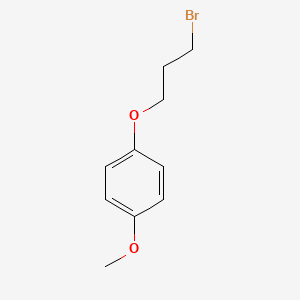
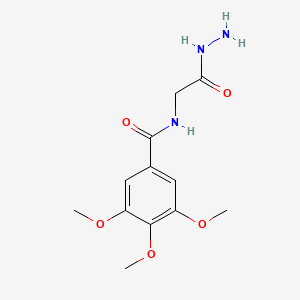
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)

